c4 repressor, bacteriophage P1
Description
Context of Bacteriophage P1 as a Temperate Plasmid Prophage
Bacteriophage P1 is a temperate virus that infects Escherichia coli and other enteric bacteria. nih.govwikipedia.org Unlike the well-studied lambda phage, which integrates its genome into the host chromosome during lysogeny, the P1 prophage exists as an autonomous, low-copy-number plasmid. nih.govwikipedia.orglibretexts.org This plasmid-based lysogeny necessitates a distinct and intricate regulatory network to maintain a stable relationship with the host cell and to control the switch between the lysogenic and lytic life cycles. nih.govasm.org The P1 genome is approximately 93.6 kilobase pairs (kbp) in length and, upon entering the host cell, its linear double-stranded DNA circularizes. nih.govwikipedia.org The choice between entering the lytic pathway, which culminates in the production of new phage particles and cell lysis, or establishing lysogeny is governed by a complex interplay of regulatory factors. asm.orgnih.gov Several P1 genes are expressed during the lysogenic state, primarily those involved in maintaining the plasmid and suppressing lytic development. nih.gov The stable inheritance of the P1 plasmid prophage is crucial and is ensured by dedicated partition systems. wikipedia.org
Overview of the P1 Tripartite Immunity System (ImmC, ImmI, ImmT)
The decision between lysis and lysogeny in bacteriophage P1 is orchestrated by a sophisticated tripartite immunity system, with key genetic loci located in three distinct regions of the phage genome: ImmC, ImmI, and ImmT. nih.govasm.orgsemanticscholar.org This system ensures a finely tuned response to cellular conditions, ultimately determining the phage's life cycle.
ImmC: This region is central to immunity and contains the c1 gene, which encodes the master repressor protein C1. nih.govasm.org The C1 protein is the primary repressor of lytic functions, binding to numerous operator sites across the P1 genome to downregulate genes required for the lytic cycle. asm.orgasm.org Also within ImmC is the coi gene, which produces an inhibitor of the C1 repressor, adding a layer of antagonistic regulation to the switch. nih.govsemanticscholar.org
ImmI: Located distally from ImmC, the ImmI region provides a secondary level of immunity control. asm.orgresearchgate.net It contains an operon that includes the c4 gene, the icd gene, and the ant1/2 genes. asm.orgmdpi.com The c4 gene product is not a protein but a small, non-coding antisense RNA that acts as a repressor. oup.comnih.gov Its primary role is to inhibit the synthesis of the antirepressor proteins (Ant), which are encoded by the ant1/2 genes. nih.govnih.gov The icd gene, located between c4 and ant, encodes an inhibitor of cell division. asm.orgasm.org
ImmT: The third component of this system, ImmT, is also located separately from ImmC and ImmI. asm.orgresearchgate.net This region contains the lxc gene (previously known as bof), which encodes a corepressor protein. nih.govasm.orgnih.gov The Lxc protein modulates the activity of the C1 repressor by enhancing its binding to operator DNA, thereby influencing the expression of C1-controlled genes. nih.govnih.gov
The interplay between the components of these three regions creates a robust regulatory circuit that controls the fate of the phage upon infection.
| Immunity Region | Key Genes | Function of Gene Product(s) |
| ImmC | c1 | Encodes the C1 master repressor protein, which blocks lytic gene expression. asm.orgnih.govasm.org |
| coi | Encodes an inhibitor of the C1 repressor. nih.govsemanticscholar.org | |
| ImmI | c4 | Encodes a trans-acting antisense RNA that represses antirepressor synthesis. nih.govoup.comnih.gov |
| icd | Encodes an inhibitor of cell division (Icd protein). asm.orgasm.org | |
| ant1/2 | Encodes antirepressor proteins (Ant) that counteract C1 function. nih.govnih.gov | |
| ImmT | lxc (bof) | Encodes a corepressor protein that enhances C1 binding to its operators. nih.govasm.orgnih.gov |
Historical Perspective on the Discovery and Characterization of the c4 Repressor
The c4 repressor was identified as a critical component of the P1 immunity system, essential for establishing and maintaining lysogeny. oup.comnih.gov Early genetic studies on P1 and the related phage P7 indicated the existence of a repressor function within the ImmI region that was distinct from the C1 repressor. nih.gov In 1990, work by Citron and Schuster provided a pivotal breakthrough, demonstrating that the c4 repressors of bacteriophages P1 and P7 are, in fact, antisense RNAs. nih.gov This was a significant finding, as it highlighted a novel mechanism of gene regulation within this phage system.
Subsequent research in 1992 further elucidated the nature of the c4 repressor. oup.comnih.gov Through terminus mapping, the P1 c4 repressor was identified as a 77 ± 1 base RNA molecule. oup.comnih.govnih.gov It was shown that this RNA is encoded within a region sufficient for c4 function and that its 5' end is generated by processing from a larger precursor transcript. oup.comnih.gov This discovery marked c4 as the first identified example of a processed antisense RNA. oup.comnih.gov The precursor of the c4 antisense RNA was later shown to be a substrate for the E. coli enzyme RNase P. pnas.org The mechanism of action of the c4 RNA involves binding to its target, the ant mRNA, thereby blocking the translation of the antirepressor proteins. oup.commdpi.com This interaction is crucial for preventing the phage from entering the lytic cycle and for maintaining the stable lysogenic state. nih.gov
| Property | Description | Reference(s) |
| Chemical Nature | Antisense Ribonucleic Acid (RNA) | nih.govoup.comnih.gov |
| Size | 77 ± 1 nucleotides | oup.comnih.govnih.gov |
| Function | Translational repressor of antirepressor (ant) synthesis | nih.govnih.govnih.gov |
| Mechanism | Binds to the complementary ant mRNA, blocking ribosome access | oup.commdpi.com |
| Biogenesis | Processed from a larger precursor transcript by RNase P | oup.comnih.govpnas.org |
| Genetic Locus | c4 gene within the ImmI region | nih.govasm.orgnih.gov |
Properties
CAS No. |
147785-80-6 |
|---|---|
Molecular Formula |
C6H8O4 |
Synonyms |
c4 repressor, bacteriophage P1 |
Origin of Product |
United States |
Molecular Identity and Biogenesis of the C4 Repressor Rna
Identification of the c4 Repressor as an Antisense RNA
Initial genetic studies of bacteriophage P1 and the closely related phage P7 identified the c4 gene as a key element in establishing and maintaining lysogeny. nih.gov Subsequent research revealed that the c4 repressor is not a protein but an antisense RNA molecule. nih.govmpg.de This was a significant finding, as most previously characterized repressors were proteins. The c4 RNA acts by directly binding to a target mRNA, preventing its translation and consequently inhibiting the production of the antirepressor protein. mpg.denih.gov
Through detailed mapping of its termini, the mature c4 repressor molecule of bacteriophage P1 was identified as a 77 ± 1 base RNA. nih.govoup.com The c4 RNA in the related bacteriophage P7 is of a similar size. nih.govoup.com This small RNA is encoded within a region of the phage genome that is sufficient for its regulatory function. nih.govoup.com The defined length is critical for its ability to fold into a specific secondary structure necessary for its activity. oup.com
A key feature that distinguishes the c4 repressor is that it is a processed antisense RNA. nih.govoup.com Unlike many other antisense RNAs that are transcribed as independent units, the c4 RNA is generated from a larger precursor transcript. nih.govnih.gov The 5' end of the mature c4 RNA is created through a specific processing event, making it one of the first identified examples of a processed antisense RNA. nih.govoup.com This processing step is essential for the proper function of the c4 repressor in regulating gene expression. nih.gov
Transcriptional Origin of the c4 Repressor
The c4 RNA is transcribed as part of a larger polycistronic message from the immI operon. nih.govnih.gov This operon is a key regulatory region in the bacteriophage P1 genome. asm.org
Transcription of the immI operon, which includes the c4 gene, is initiated from tandem promoters designated P51a and P51b. nih.govnih.gov The P51b promoter is constitutive, meaning it is always active at a low level. nih.gov The activity of these promoters dictates the level of the precursor transcript from which the c4 RNA is derived.
The immI operon is organized with the c4 gene located at the 5' end, followed by two other genes, orfx (now known as icd) and ant. nih.govnih.govnih.gov These three genes are cotranscribed as a single precursor mRNA molecule. nih.govnih.gov The ant gene encodes the antirepressor protein, which is the ultimate target of the c4 regulatory pathway. nih.govasm.org The icd gene product is involved in inhibiting cell division. nih.gov
Post-Transcriptional Processing of c4 RNA
The maturation of the functional c4 antisense RNA from its precursor transcript is a critical regulatory step. This processing involves the endonucleolytic cleavage of the primary transcript. Research has demonstrated that the 5' maturation of c4 RNA is dependent on the host cell's RNase P enzyme. nih.govpnas.org In vitro experiments have confirmed that E. coli RNase P, and specifically its catalytic M1 RNA subunit, can accurately cleave the precursor to generate the mature 5' end of the c4 RNA. nih.govpnas.org In bacterial strains with a temperature-sensitive RNase P, the processing of c4 RNA is impaired at the restrictive temperature, leading to an accumulation of unprocessed precursor molecules. nih.govpnas.org This highlights the essential role of host cellular machinery in the biogenesis of this viral regulatory RNA.
Role of Host-Encoded RNase P in 5' Maturation
The maturation of the c4 repressor RNA is critically dependent on a host-encoded enzyme, Ribonuclease P (RNase P). nih.govpnas.org RNase P is a ubiquitous ribozyme responsible for the 5' end processing of transfer RNA (tRNA) precursors. mdpi.com Research has demonstrated that the precursor of the P1 c4 antisense RNA is a substrate for the Escherichia coli RNase P. nih.govpnas.org
In vivo studies using E. coli strains with a temperature-sensitive mutation in the protein subunit of RNase P (rnpA49) revealed that the 5' maturation of c4 RNA is severely impaired at the restrictive temperature. nih.govpnas.org Under these conditions, the mature 77-base c4 RNA is virtually absent, and instead, precursor molecules accumulate with up to five additional nucleotides at their 5' end. nih.govpnas.org This finding provides strong genetic evidence for the indispensable role of RNase P in generating the mature 5' terminus of c4 RNA.
Further in vitro experiments have confirmed this direct role. Purified E. coli RNase P, and even its catalytic RNA subunit (M1 RNA) alone, can accurately cleave the c4 precursor RNA to generate the mature 5' end through a single endonucleolytic cut. nih.govpnas.orgpnas.org This indicates that the c4 precursor RNA contains structural motifs that are recognized by RNase P, mimicking a natural tRNA substrate.
| Condition | RNase P Status | Observed c4 RNA Species | Reference |
|---|---|---|---|
| Wild-type E. coli (rnpA+) | Functional | Predominantly 5'-mature c4 RNA | nih.gov |
| Mutant E. coli (rnpA49) at permissive temperature | Functional | 5'-mature c4 RNA present | nih.gov |
| Mutant E. coli (rnpA49) at restrictive temperature | Defective | Virtually no mature c4 RNA; accumulation of 5' extended precursors | nih.govpnas.org |
| In vitro assay with purified RNase P | Active | Generation of mature 5' end from precursor | nih.govpnas.org |
| In vitro assay with catalytic M1 RNA subunit alone | Active | Generation of mature 5' end from precursor | pnas.org |
Mechanisms of 5' End Generation and Processing Significance
The generation of the mature 5' end of the c4 RNA is a precise processing event that is crucial for its biological activity. nih.govoup.com The mechanism involves the recognition and cleavage of the c4 precursor transcript by the host RNase P. The precursor RNA folds into a specific secondary structure that includes a domain structurally homologous to the T-stem and acceptor stem of a tRNA precursor. nih.gov This mimicry allows the host RNase P to identify the precursor as a substrate and perform a specific cleavage.
A single C-to-G base substitution within the region of the related phage P7 c4 precursor, which corresponds to the conserved CCA 3' end of tRNAs, was shown to abolish proper processing. nih.govpnas.org This resulted in the accumulation of unprocessed 5' ends, similar to the phenotype observed in the rnpA49 mutant strain. nih.gov This highlights the importance of specific nucleotides and structural integrity for efficient recognition and cleavage by RNase P.
The significance of this processing event is profound. The interaction between the c4 antisense RNA and its target, the antirepressor (Ant) mRNA, requires the processed, mature form of the c4 RNA. nih.govpnas.org The precise 5' terminus generated by RNase P is essential for the correct folding of the c4 RNA into its functional conformation, which features a three-stem junction. wikipedia.org This structure allows for the specific base-pairing interactions with the target mRNA, leading to the occlusion of a ribosome binding site and subsequent inhibition of Ant protein translation. oup.compnas.org Therefore, the processing of c4 RNA is not merely a step in its biogenesis but is a critical regulatory checkpoint that directly impacts the phage's decision to enter a lytic or lysogenic cycle. nih.govpnas.org
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Processing Enzyme | Host-encoded RNase P | Links phage gene regulation to host cell machinery. | nih.govpnas.org |
| Substrate | Precursor c4 RNA transcript | The mature c4 RNA is not a primary transcript. | nih.govpnas.org |
| Mechanism | Single endonucleolytic cleavage | Generates a precise, mature 5' end. | nih.gov |
| Recognition Motif | Structural mimicry of a tRNA precursor | Allows hijacking of a host processing system. | nih.govmdpi.com |
| Functional Importance | Required for antisense activity | Processing is essential for the inhibition of Ant synthesis and the maintenance of lysogeny. | nih.govoup.com |
Mechanism of Action: Translational Repression by C4 Antisense Rna
Antisense Interaction with Target mRNA
The foundation of c4-mediated repression lies in its ability to bind specifically to the ant mRNA. This interaction is not a simple, continuous hybridization but rather a precise pairing between short, complementary sequence elements within the two RNA molecules. mpg.de This targeted binding effectively masks key translational signals on the ant mRNA, preventing the cellular machinery from initiating protein synthesis.
The binding of the c4 RNA to the ant mRNA is highly specific, a feature essential for the precise regulation of antirepressor synthesis. mpg.de This specificity is dictated by the nucleotide sequences of the interacting regions. The interaction is so precise that even minor sequence variations can disrupt the binding and, consequently, the repressive function of c4. This specificity is highlighted by the heteroimmunity observed between the closely related bacteriophages P1 and P7. mpg.de Although both phages utilize a c4 antisense RNA system, the c4 RNA of one phage cannot effectively repress the ant mRNA of the other due to a few critical base-pair differences in their respective recognition sequences. mpg.de
The specific interaction between the c4 RNA and the ant mRNA is mediated by two pairs of short, complementary sequences. mpg.dewikipedia.org The c4 antisense RNA contains two regions designated as a' and b'. wikipedia.org These sequences are complementary to two target sites on the ant mRNA, known as a2 (B175372) and b2. wikipedia.org The a2 and b2 sites are located immediately downstream of the c4 RNA coding sequence and upstream of the ant gene. wikipedia.org The binding of the a' and b' elements of the c4 RNA to the a2 and b2 sites on the ant mRNA is the critical event that initiates translational repression. mpg.dewikipedia.org
| Interacting RNA | Sequence Element | Target RNA | Target Element |
| c4 RNA | a' | ant mRNA | a2 |
| c4 RNA | b' | ant mRNA | b2 |
Regulation of Antirepressor (Ant) Synthesis
The binding of the c4 RNA to the ant mRNA does not directly block the translation of the ant gene itself. Instead, it initiates a multi-layered regulatory cascade that ensures the comprehensive shutdown of Ant protein production. This involves the direct repression of an upstream open reading frame, which in turn affects the translation of the ant gene and even the transcription of the entire operon.
The immediate target of the c4 antisense RNA is a small open reading frame of unknown function, designated orfx, which is located upstream of the ant gene. nih.govmpg.de The ribosome binding site for orfx is encompassed by the region where the c4 RNA binds to the ant mRNA. mpg.de By hybridizing to this region, the c4 RNA physically obstructs the ribosome's access to the orfx initiation signals, thereby directly repressing its translation. nih.govmpg.de
The expression of the ant gene is translationally coupled to the translation of the upstream orfx gene. nih.govnih.govasm.org This means that the efficient translation of ant is dependent on the prior translation of orfx. The exact mechanism of this coupling is not fully elucidated but is a common regulatory feature in bacterial operons. Consequently, when the c4 RNA blocks the translation of orfx, it indirectly but effectively prevents the translation of the ant gene as well. nih.gov
The regulatory effects of the c4 RNA extend beyond translational control to influence transcription itself. The translational repression of orfx exposes a cryptic Rho-dependent transcription termination site within the early part of the operon. nih.govnih.gov In the absence of translating ribosomes moving along the orfx coding sequence, the Rho transcription termination factor can access the nascent mRNA and induce the premature termination of transcription. nih.govnih.gov This prevents the RNA polymerase from transcribing the downstream ant gene, adding another layer of repression to the c4-mediated regulatory circuit. nih.gov This novel mechanism combines translational repression, translational coupling, and transcription termination to ensure a robust and efficient inhibition of antirepressor synthesis. nih.gov
Structural Elements Critical for c4 Repressor Function
Role of Stem-Loop Secondary Structures in c4 RNA Activity
The functionality of the c4 RNA is critically dependent on its ability to fold into a specific secondary structure, which is characterized by a three-stem junction. wikipedia.org This precise folding is essential for the correct presentation of the sequences that interact with the target mRNA. oup.comnih.gov It is proposed that the key complementary sequences, which are responsible for the antisense interaction, are positioned within the loops of these stem-loop structures. mdpi.commpg.de This positioning is thought to facilitate efficient and specific binding to the target sequences on the ant mRNA. mdpi.com
Functional Significance of Conserved Sequence Motifs
Within the secondary structure of the c4 RNA are short, conserved sequence motifs that are directly responsible for its antisense activity. The c4 RNA contains two critical regions, designated a' and b', which are complementary to two target sites, a2 and b2, located on the ant mRNA. oup.commpg.dewikipedia.org These target sequences encompass the ribosome binding site of orfx. mpg.de
The specific base pairing between the a'/b' motifs on the c4 RNA and the a2/b2 motifs on the target mRNA is the molecular basis of repression. mpg.de This complementarity is essential for the c4 repressor's function. oup.commpg.de The specificity of this interaction is highlighted by the differences between the c4 systems of the related but heteroimmune bacteriophages P1 and P7. The inability of the P1 c4 repressor to regulate the P7 phage, and vice versa, is due to just two base substitutions in each of these complementary sequence elements. mpg.de This demonstrates that the precise nucleotide sequence of these motifs is critical for target recognition and binding.
In addition to the primary target site (a2, b2) located immediately downstream of the c4 coding sequence, another potential target site (a1, b1) with similar complementary sequences exists upstream. wikipedia.org While the binding of c4 RNA to the a2, b2 site is known to repress ant gene expression, the exact function of the a1, b1 site remains unknown. It has been suggested that it might act as a competitor or "decoy" site, competing with the a2, b2 site for binding to the c4 RNA. wikipedia.org
| Motif (on c4 RNA) | Target (on ant mRNA) | Function |
| a' | a2 | Sequence-specific binding for translational repression. |
| b' | b2 | Sequence-specific binding for translational repression. |
| GNRA, UNCG, CUNG | N/A | Highly stable tetraloop motifs that stabilize the P2 stem-loop structure. |
Genetic Regulatory Network and Interdependence of the Immi Operon Genes
Organization and Transcriptional Control of the immI Operon
The immI operon is a compact genetic unit comprising three essential genes—c4, icd, and ant—which are transcribed as a single polycistronic mRNA. This organization ensures their coordinated expression, which is fundamental to the regulatory logic of the system.
The genes within the immI operon are genetically linked and arranged in a specific, functionally critical order. The sequence of the genes is c4, followed by icd (interference with cell division), and finally ant (antirepressor). nih.govasm.org These genes are cotranscribed from the P51b promoter in that precise order. nih.govnih.gov This genetic linkage is crucial because the product of the first gene, c4, regulates the translation of the downstream genes, icd and ant. asm.org The icd and ant genes are translationally coupled, meaning the translation of ant is dependent on the translation of icd. nih.govasm.org This tight organization ensures that the regulatory component (c4) is produced along with its targets (icd and ant mRNA), allowing for a rapid and efficient post-transcriptional control mechanism.
Mutational Analysis of immI Operon Components
Mutational studies have been instrumental in dissecting the functional relationships within the immI operon. Analysis of a virulent P1 mutant, virs, which synthesizes the antirepressor constitutively, has been particularly insightful. nih.govasm.org By isolating and characterizing second-site suppressor mutations that restore the ability of the virs mutant to lysogenize, researchers have confirmed the interdependence of the operon's components.
These studies revealed several classes of suppressor mutations:
Promoter-down mutations: One suppressor was identified as a mutation in the P51b promoter, which reduces the transcription rate of the entire operon. This lowers the amount of icd-ant mRNA, thereby reducing the synthesis of the toxic Icd protein and the Ant antirepressor to non-lethal levels. nih.govasm.org
Frameshift mutations in icd: The majority of suppressors (15 out of 17 analyzed in one study) were frameshift mutations within the icd gene. nih.govasm.org These mutations, typically single base pair insertions or deletions in repetitive sequences, lead to a premature stop codon. asm.org This truncates the Icd protein, inactivating its cell division inhibitory function and, due to translational coupling, also preventing the synthesis of the Ant protein. nih.gov
Mutations in c4: A suppressor mutation was also found within the c4 gene itself. While the precise mechanism of this suppression is less understood, its existence points to a more complex level of regulation than previously anticipated, possibly involving the structure or stability of the c4 antisense RNA. nih.govasm.org
These findings collectively confirm that the operon is transcribed as a single unit, that icd and ant are translationally coupled, and that the unregulated synthesis of a functional Icd protein is lethal to the host bacterium. nih.gov
| Mutation Type | Location | Mechanism of Action | Phenotypic Effect |
| Promoter-down | P51b promoter | Reduces transcription of the entire immI operon. | Suppresses virulence by lowering Icd and Ant synthesis. nih.govasm.org |
| Frameshift | icd gene | Introduces premature stop codons, inactivating Icd protein and preventing Ant synthesis due to translational coupling. | Suppresses virulence and lethality by eliminating functional Icd and Ant proteins. nih.govasm.org |
| Suppressor | c4 gene | Unknown, but alters the function of the antisense RNA. | Suppresses virulence, suggesting a more complex role for c4 RNA. nih.govasm.org |
Characterization of virs Mutants and Their Effects on Antirepressor Synthesis
Mutations designated as virs are located within the target sequence on the ant mRNA where the c4 antisense RNA binds. nih.gov These mutations disrupt the crucial complementarity between the c4 RNA and its mRNA target. nih.gov As a consequence of this disruption, the c4 repressor can no longer effectively bind to the mRNA transcript of the immI operon.
The primary effect of a virs mutation is the failure of translational repression. This leads to the constitutive synthesis of the proteins encoded downstream, namely the Icd and Ant proteins. nih.gov In a P1 virs mutant phage, the antirepressor is synthesized continuously, which antagonizes the primary C1 repressor and pushes the phage towards the lytic cycle, making it difficult to establish or maintain lysogeny. nih.govasm.org The constitutive synthesis of the Icd protein alone has been shown to be lethal to the host bacterial cell, further complicating the lysogenic pathway for virs mutants. nih.gov
Identification and Analysis of Second-Site Suppressors of virs Mutations
To better understand the interdependence of the genes within the immI operon, researchers isolated and analyzed second-site suppressors of P1 virs mutants. These suppressors are additional mutations at different locations in the phage genome that can reverse the effects of the original virs mutation, allowing the phage to establish lysogeny. nih.gov
In one study, a total of 17 lysogen-proficient suppressor mutants were isolated and analyzed. The genetic mapping of these second-site mutations revealed that they were clustered in specific locations within the immI operon. The analysis demonstrated that the majority of the suppressor mutations, 15 out of 17, were located in the icd gene. One suppressor was identified as a mutation in the P51b promoter, and another was found within the c4 gene itself. nih.gov It was also significantly noted that no suppressors were found in the ant gene that left the icd gene intact (ant, icd+ suppressors), highlighting the critical role of Icd protein expression in the virs phenotype. nih.gov
| Location of Suppressor Mutation | Number of Suppressors Identified | Type of Mutation |
|---|---|---|
| icd gene | 15 | Frameshift (base insertions/deletions) |
| P51b promoter | 1 | Promoter-down |
| c4 gene | 1 | Not specified |
Implications of Frameshift and Promoter-Down Mutations on immI Gene Expression
The specific types and locations of the suppressor mutations have significant implications for the regulatory model of the immI operon.
Frameshift Mutations: The 15 suppressors located within the icd gene were identified as frameshift mutations, caused by the insertion or deletion of base pairs in tandem repeats of a single base. nih.gov Such mutations drastically alter the reading frame for translation, leading to a premature stop codon or a non-functional protein product. The critical implication here is the confirmation of translational coupling between the icd and ant genes. A frameshift mutation in icd not only prevents the synthesis of the lethal Icd protein but also blocks the translation of the downstream ant gene. By preventing antirepressor synthesis, these mutations effectively suppress the virs phenotype and restore the ability to lysogenize. nih.gov
Promoter-Down Mutation: One of the suppressor mutations was identified as a "promoter-down" mutation in the P51b promoter. nih.gov This type of mutation reduces the efficiency of transcription initiation for the entire operon. The implication is that by lowering the transcription level of the whole c4-icd-ant mRNA transcript, the constitutive synthesis of both Icd and the antirepressor is reduced to a non-lethal, manageable level. This allows the primary C1 repressor to function effectively and maintain lysogeny. This finding confirms the model that the immI operon is transcribed as a single unit from the P51b promoter. nih.gov
The existence of these specific suppressor mutations provides strong genetic evidence for the integrated and interdependent nature of the c4, icd, and ant genes in controlling the lysis-lysogeny decision of bacteriophage P1. nih.gov
Role of C4 Repressor in Bacteriophage P1 Lysogeny and Lytic Cycle Decision
Contribution of c4 Repressor to Lysogeny Establishment
The c4 repressor of bacteriophage P1 is a critical determinant in the decision between a lytic and lysogenic lifecycle, with a pronounced role in favoring the establishment of lysogeny. nih.govoup.comnih.gov Unlike protein-based repressors, the c4 repressor is a non-coding, 77-base antisense RNA. nih.govoup.comasm.org Its primary function during the initial stages of infection is to inhibit the synthesis of the antirepressor protein, Ant. nih.govoup.com This action is crucial because the Ant protein would otherwise counteract the master repressor C1, pushing the phage towards the lytic cycle.
The c4 RNA is transcribed as part of a larger polycistronic mRNA from the immI operon, which also includes the icd and ant genes. asm.orgasm.orgasm.org The c4 RNA is then processed from this precursor transcript. nih.govoup.com By preventing the production of the antirepressor, the c4 repressor ensures that the master repressor, C1, can effectively bind to its operators and shut down the expression of lytic genes. This allows the phage to enter and establish a stable lysogenic state within the host bacterium. nih.gov The ability of the c4 repressor to channel a superinfecting phage into the lysogenic pathway underscores its significance in regulating the establishment phase of lysogeny. nih.gov
Maintenance of the Lysogenic State through c4-Mediated Ant Repression
Once lysogeny is established, the c4 repressor continues to play an indispensable role in its maintenance. nih.govoup.comnih.gov The prophage exists as a low-copy-number plasmid within the bacterial host, and maintaining this state requires the continuous suppression of lytic functions. asm.orgtamu.edu The c4 repressor achieves this by perpetually inhibiting the synthesis of the Ant antirepressor. oup.comnih.gov
The mechanism of repression is a sophisticated example of post-transcriptional regulation. The c4 antisense RNA binds to a complementary sequence on the ant mRNA. nih.govoup.com This binding event physically obstructs the ribosome binding site of an upstream open reading frame, now identified as the icd (inhibitor of cell division) gene. asm.orgasm.org The translation of the ant gene is directly coupled to the translation of icd. nih.govasm.org Consequently, by blocking the translation of icd, the c4 repressor indirectly prevents the translation of the ant gene. nih.gov This translational repression also leads to premature, Rho-dependent transcription termination of the downstream ant gene, further ensuring that no antirepressor is produced. nih.govnih.gov This continuous c4-mediated repression of ant is essential for the stability of the lysogenic state. nih.govoup.com
Integration of c4 Repressor Function within the Broader P1 Immunity Circuitry
The c4 repressor does not function in isolation but is an integral component of a complex and multi-layered immunity circuit that ensures the stability of the lysogenic state in bacteriophage P1. nih.govnih.gov This system involves intricate interactions between different regulatory molecules, including proteins and RNA.
Interaction with C1 Master Repressor and its Inactivator Coi
The P1 immunity system is primarily governed by the C1 master repressor protein, which is responsible for repressing the transcription of lytic genes. nih.govasm.org However, the activity of C1 is modulated by an inactivator protein called Coi (C one inactivation). nih.govasm.org Coi can bind to C1 and disrupt its function, thereby acting as an antirepressor. asm.org
The c4 repressor's role is to prevent the synthesis of a different antirepressor, Ant. nih.govasm.org While C1 directly represses lytic genes, and Coi directly inactivates C1, the c4 repressor acts on the translational level to prevent the production of a protein (Ant) that would also antagonize C1's function. nih.gov This creates a robust system with multiple checks and balances to maintain lysogeny. The interplay between C1, Coi, and the c4-controlled Ant protein allows for a finely tuned response to cellular signals that might trigger a switch from lysogeny to the lytic cycle.
Coordination with Lxc Corepressor Activity
Further strengthening the lysogenic state is the Lxc corepressor protein. nih.govnih.gov Lxc functions by enhancing the binding affinity of the C1 repressor to its operator DNA sequences. asm.org It forms a ternary complex with C1 and the operator DNA, which not only strengthens C1's repressive activity but also inhibits the ability of the Coi antirepressor to dissociate the C1-operator complex. asm.org
The c4 repressor's function is coordinated with this Lxc-mediated enhancement of C1 activity. While Lxc directly fortifies C1's hold on its operators, the c4 repressor eliminates a separate threat to C1's authority by preventing the synthesis of the Ant antirepressor. nih.govasm.org Together, the C1 repressor, the c4 antisense RNA, and the Lxc corepressor form a tripartite immunity system that ensures the stable maintenance of the P1 prophage. nih.gov
Data Tables
Table 1: Key Regulatory Components of the Bacteriophage P1 Lysis-Lysogeny Decision
| Component | Type | Primary Function |
| c4 Repressor | Antisense RNA | Inhibits translation of ant antirepressor mRNA |
| C1 Repressor | Protein | Master repressor of lytic genes |
| Ant | Protein | Antirepressor; antagonizes C1 function |
| Coi | Protein | Antirepressor; inactivates C1 protein |
| Lxc | Protein | Corepressor; enhances C1 binding to operators |
| Icd | Protein | Inhibitor of cell division; translationally coupled to Ant |
Table 2: Summary of c4 Repressor Characteristics and Function
| Characteristic | Description |
| Molecular Nature | Processed 77-base antisense RNA |
| Genetic Locus | immI operon |
| Mechanism of Action | Binds to ant mRNA, blocking the ribosome binding site of the upstream icd gene. |
| Primary Effect | Translational repression of icd and, by translational coupling, ant. |
| Secondary Effect | Promotes Rho-dependent transcription termination of the ant gene. |
| Overall Role | Essential for the establishment and maintenance of lysogeny by preventing antirepressor synthesis. |
Comparative Biology and Evolutionary Aspects of the C4 Repressor
Analysis of c4 Repressors in Related Phages (e.g., Bacteriophage P7)
Bacteriophages P1 and P7 both utilize a c4 repressor to control the expression of an antirepressor, a key step in maintaining the lysogenic state. oup.comnih.govoup.com The c4 repressor in both phages is not a protein but a small, non-coding antisense RNA. mpg.denih.gov The P1 c4 RNA is a processed, 77-base molecule that folds into a distinct secondary structure with three stem-loops. oup.comnih.gov Similarly, the c4 RNA in P7 lysogens is of a comparable size. nih.gov
The c4 antisense RNA acts post-transcriptionally to inhibit the synthesis of the antirepressor (Ant). oup.comnih.govnih.gov It achieves this by binding to the messenger RNA (mRNA) that codes for the antirepressor protein. mpg.de A notable feature of this system is that the c4 RNA and its target, the ant mRNA, are transcribed from the same promoter. mpg.denih.gov The c4 RNA is processed from the 5' end of this primary transcript. nih.govnih.govnih.gov
Basis of Heteroimmunity between P1 and P7 Phages
The ability of P1 to superinfect a P7 lysogen, and vice versa, is a classic example of heteroimmunity. This phenomenon is almost entirely attributable to the specificity of the c4 repressor system. mpg.denih.gov The c4 repressor of P1 effectively silences the antirepressor of P1 but not that of P7, and the P7 c4 repressor behaves in a reciprocal manner.
The specificity of the c4 repressor's interaction with its target ant mRNA is the molecular cornerstone of heteroimmunity between P1 and P7. mpg.de This specificity arises from a small number of nucleotide differences in the regions of complementarity between the c4 RNA and the ant mRNA. oup.commpg.de
Interaction between the c4 RNA and the ant mRNA depends on the complementarity of two short sequence pairs. mpg.de In P1 and P7, these complementary regions have undergone subtle but critical sequence divergence. Specifically, just two base substitutions in each of the two complementary sequences of the c4 RNA and the corresponding target sites on the ant mRNA are responsible for the heteroimmunity. mpg.de These four total base changes are sufficient to prevent the P1 c4 RNA from effectively binding to the P7 ant mRNA and vice-versa, thus establishing the phage-specific immunity. mpg.de
| Phage | c4 RNA Complementary Region 1 | c4 RNA Complementary Region 2 | ant mRNA Target Region 1 | ant mRNA Target Region 2 |
| P1 | Sequence A | Sequence B | Sequence A' | Sequence B' |
| P7 | Sequence C (differs from A by 2 bases) | Sequence D (differs from B by 2 bases) | Sequence C' (differs from A' by 2 bases) | Sequence D' (differs from B' by 2 bases) |
This table illustrates the sequence divergence in the complementary regions of c4 RNA and ant mRNA between bacteriophages P1 and P7, which is the basis of their heteroimmunity.
While the c4 repressor system is the primary determinant of heteroimmunity, another layer of specificity exists within the antirepressor (ant) genes of P1 and P7 themselves. A small region within the otherwise highly similar ant genes, known as the sas (specificity of Ant stimulation) region, contributes to a further level of phage-specific regulation. nih.gov This region is involved in the capacity of a superinfecting phage to induce a related prophage. nih.gov The alterations in the sas region affect the Ant proteins and their targets simultaneously, adding another dimension to the specificity of interactions between these related phages. nih.gov
Evolutionary Conservation of Antisense RNA Regulation in Phage Biology
The use of antisense RNA for gene regulation is a widespread and evolutionarily conserved strategy in prokaryotes, including bacteriophages and plasmids. annualreviews.orgnih.gov The c4 repressor system in P1 and P7 is a prime example of this regulatory mechanism. oup.comnih.gov Antisense RNA control offers several advantages that likely contribute to its evolutionary persistence. It allows for rapid and efficient gene silencing at the post-transcriptional level, and as demonstrated by the P1/P7 system, new immunity specificities can evolve through a very small number of base substitutions. oup.com This adaptability is crucial for phages in their co-evolutionary arms race with their bacterial hosts.
The presence of antisense RNA regulatory systems is not limited to the P1 and P7 phages. For instance, bacteriophage P22 also employs an antisense RNA, sar, to control the synthesis of its antirepressor. mdpi.com Similarly, in phage λ, the OOP RNA acts as an antisense regulator for the cII gene, influencing the lysis-lysogeny decision. mdpi.com The conservation of such regulatory circuits across different phage families underscores their fundamental importance in phage biology. nih.gov These systems provide a fine-tuned and adaptable mechanism for controlling key developmental switches in the phage life cycle.
Advanced Research Methodologies Applied to C4 Repressor Studies
Molecular Genetic Approaches
Genetic manipulation and analysis formed the cornerstone of early c4 repressor research, allowing scientists to probe its function in a living cellular context. These approaches were instrumental in defining the genetic boundaries of c4 and identifying residues critical for its activity.
In vivo complementation assays were fundamental in determining that the c4 repressor is a regulatory RNA rather than a protein. oup.com These tests demonstrated that for c4 to function, the region encoding it must be transcribed, but not necessarily translated into a protein. oup.com Researchers used plasmids carrying the wild-type c4 gene to see if they could restore the ability to lysogenize in P1 phages with a mutated c4 gene (P1Cmc4.32). Plasmids capable of expressing the c4 region successfully complemented the mutant phage, confirming the functionality of the cloned fragment. mpg.de
A key experiment involved a plasmid where 7 base pairs of the c4 gene were altered without changing the hypothetical amino acid sequence. This plasmid failed to complement the c4 mutant, strongly suggesting that the nucleotide sequence (and thus the RNA structure), rather than a protein product, was essential for its repressive function. mpg.de Deletion of a potential promoter region upstream of the c4 open reading frame was also shown to eliminate its ability to complement mutants, an effect that could be reversed by inserting a different, functional promoter. nih.govchemeketa.edu This confirmed that expression of c4 is entirely dependent on the transcription of its genetic region. nih.govchemeketa.edu
Site-directed mutagenesis was used to create specific changes in the c4 sequence to test hypotheses about its function. For instance, mutations were introduced to disrupt the proposed secondary structure of the c4 RNA. The effects of these mutations on the ability of the c4 repressor to function in complementation assays provided evidence for a model where complementary regions in RNA loops are crucial for its antisense control mechanism. mpg.de These studies demonstrated that the complementarity between two short sequence elements in the c4 RNA and their target sequences in the antirepressor (ant) mRNA is essential for its repressive action. oup.commpg.de
Table 1: Summary of Key Mutagenesis and Deletion Findings
| Methodology | Region Targeted | Key Finding | Reference |
|---|---|---|---|
| Deletion Analysis | P1EcoRI-9 fragment | Localized c4 gene to a 335 bp region. | nih.govchemeketa.edu |
| Deletion Analysis | Upstream promoter region | Abolished c4 expression and complementation ability. | nih.govchemeketa.edu |
| Further Deletion Analysis | c4 gene | Reduced the functional c4 region to a 139 bp fragment. | oup.com |
| Site-Directed Mutagenesis | 7 bp region (silent mutation) | Altered nucleotide sequence without changing hypothetical amino acid sequence; abolished complementation, indicating RNA is the active molecule. | mpg.de |
| Site-Directed Mutagenesis | Complementary loop regions | Mutations disrupting complementarity abolished function, supporting the antisense interaction model. | mpg.de |
RNA-Based Analytical Techniques
Once genetic evidence pointed towards an RNA-based mechanism, techniques focused on RNA analysis became critical for characterizing the c4 repressor molecule directly.
Northern blot analysis provided direct physical evidence of a discrete c4 RNA molecule in P1-lysogenized bacteria. oup.com By separating total RNA from P1 lysogens on a gel and hybridizing it with probes specific to the c4 region, researchers could detect and measure the size of the c4 transcript. oup.com This analysis identified the primary c4 repressor molecule as an RNA of approximately 77 ± 1 bases in P1. oup.com A similarly sized RNA was detected in lysogens of the related phage P7. oup.com A much less abundant, larger RNA of about 200 bases was also observed, which is thought to be a precursor molecule. oup.com
To precisely map the boundaries of the c4 transcript, primer extension analysis was employed. nih.gov This technique uses a labeled DNA primer that is complementary to a known part of the RNA. An enzyme, reverse transcriptase, then synthesizes a DNA copy of the RNA, extending from the primer until it reaches the 5' end of the RNA template. nationaldiagnostics.comwikipedia.orglibretexts.org
By analyzing the length of the resulting DNA product on a sequencing gel, the exact starting nucleotide of the c4 RNA could be determined. wikipedia.org This method was crucial in confirming the size of the mature c4 RNA and in studying its processing. nih.gov For example, primer extension analysis revealed that in certain bacterial mutants (rnpA49), the c4 RNA was not properly processed, accumulating as precursor molecules with extra nucleotides at the 5' end. nih.govpnas.org This demonstrated that the mature, active 77-base c4 RNA is generated from a longer precursor through an RNase P-dependent processing step. nih.govpnas.org
Understanding the secondary structure of the c4 RNA was key to explaining its mechanism as an antisense regulator. Computer folding programs, which predict minimum free energy structures for RNA, were used to generate a hypothetical structural model for c4 RNA. mpg.de This model predicted a specific stem-loop structure where the short sequences responsible for target recognition are presented in accessible loops. mpg.de
Table 2: Summary of RNA Analysis Findings
| Technique | Purpose | Result | Reference |
|---|---|---|---|
| Northern Blotting | Detection and size determination | Identified a mature c4 RNA of 77 ± 1 bases and a larger, ~200 base precursor. | oup.com |
| Primer Extension Analysis | Mapping the 5' terminus | Precisely mapped the 5' end of the mature c4 RNA and identified unprocessed precursors in mutant backgrounds. | nih.govpnas.org |
| Computational Folding | Secondary structure prediction | Generated a model with key complementary sequences located in accessible loops. | mpg.de |
| Mutational Analysis | Validation of secondary structure | Confirmed the functional importance of the predicted loop structures for antisense activity. | mpg.de |
Broader Implications and Future Research Directions
c4 Repressor as a Paradigm for Complex Antisense RNA Regulation
The c4 repressor stands out as a classic model system for antisense RNA regulation due to several unique and complex features that distinguish it from other, more simply organized antisense control mechanisms. mpg.de It was the first identified instance of an antisense RNA that is processed from a larger precursor transcript. nih.govoup.com This processing is crucial for its function and adds a layer of regulation not observed in many other antisense systems.
A key feature that establishes the c4 repressor as a paradigm is its novel genetic organization: the c4 antisense RNA and its target, the antirepressor (ant) mRNA, are transcribed from the same promoter. mpg.denih.govoup.comoup.com This is a departure from the more common scenario where antisense and target RNAs are transcribed from separate, often opposing, promoters. mpg.de The c4 RNA, a processed 77-base molecule, acts in trans to regulate the downstream ant gene on a polycistronic mRNA. nih.govoup.comoup.comnih.gov This co-transcription and subsequent processing to a functional regulatory molecule represent a sophisticated and efficient use of genomic information.
The interaction between the c4 RNA and its target is also multifaceted. The c4 RNA features a proposed stem-loop secondary structure with complementary regions in the loops that are critical for its interaction with the ant mRNA. mpg.deoup.com This interaction, which depends on the complementarity of two short sequence pairs, effectively blocks the ribosome binding site of an upstream open reading frame (orfx), which is translationally coupled to the ant gene. mpg.denih.gov By repressing the translation of orfx, the c4 repressor indirectly prevents the expression of the antirepressor. mpg.de This indirect mechanism, combining translational repression and coupling, showcases a level of complexity that has made the c4 system a valuable model for dissecting the nuances of gene regulation by small RNAs.
Table 1: Key Features of the c4 Repressor System
| Feature | Description | Significance |
|---|---|---|
| Genetic Organization | c4 and its target ant mRNA are transcribed from the same promoter. | A novel arrangement for antisense RNA systems, highlighting genomic efficiency. |
| Processing | The functional 77-base c4 RNA is processed from a larger precursor transcript. | The first documented example of a processed antisense RNA, adding a regulatory step. |
| Mechanism of Action | Acts in trans to block the ribosome binding site of the upstream orfx, which is translationally coupled to ant. | An indirect and complex mechanism of translational repression. |
| Secondary Structure | A proposed stem-loop structure with complementary regions in the loops is essential for function. | Emphasizes the importance of RNA structure in regulatory interactions. |
Potential for c4-like Regulatory Elements in Other Biological Systems
The discovery and detailed characterization of the c4 repressor in bacteriophage P1 and its close relative P7 have prompted investigations into the existence of similar regulatory elements in other biological contexts. mdpi.com Bioinformatics analyses have successfully identified numerous homologs of the c4 antisense RNA that conserve the proposed secondary structure. wikipedia.org These homologs have been found in other phages and within bacterial genomes, which is anticipated given that temperate phages like P1 can integrate into the host genome. wikipedia.org
The c4 antisense RNA is characterized by a three-stem junction, and its homologs often feature highly stable tetraloop motifs at the terminus of one of the stems. wikipedia.org The conservation of this structure across different biological entities suggests a conserved and efficient regulatory mechanism. The presence of these c4-like elements hints at a more widespread use of this particular mode of antisense regulation than initially thought.
Furthermore, the target sites of the c4 RNA also exhibit conserved structural motifs. wikipedia.org One of the target sites, a1, b1, has been identified as part of a conserved RNA structure known as the "c4-a1b1" motif, which overlaps with a previously identified family of RNAs called IsrK that bind to the Hfq protein. wikipedia.org Hfq is a well-known RNA chaperone that facilitates many antisense RNA-target interactions in bacteria. The connection to Hfq suggests that c4-like systems may be integrated into broader bacterial RNA regulatory networks. The expression of IsrK has been shown to increase in late stationary phase or under low oxygen or magnesium conditions, though the biological relevance of this in the context of phage biology remains an open question. wikipedia.org The discovery of a second set of RNAs, termed "c4-2" RNAs, which appear to function similarly but have a slightly different secondary structure, further expands the potential diversity and reach of c4-like regulatory systems. wikipedia.org
Unexplored Aspects of c4 Repressor Function and Its Regulatory Partners
Despite the significant progress in understanding the c4 repressor, several aspects of its function and its interactions within the broader regulatory network of bacteriophage P1 remain to be fully elucidated. The intricate immunity circuitry of P1 involves a number of regulatory proteins, and the precise interplay of the c4 RNA with these factors is an area ripe for further investigation. nih.gov
One of the key unanswered questions pertains to the function of the dual target sites for the c4 RNA. wikipedia.org While the binding of c4 to the a2 (B175372), b2 site is known to repress ant gene expression, the role of the upstream a1, b1 site is still unknown. wikipedia.org It has been hypothesized that the a1, b1 site might act as a competitor for c4 binding, potentially modulating the efficiency of repression at the a2, b2 site. wikipedia.org Investigating this potential competition and the factors that might influence it could reveal a more nuanced level of control within this system.
The broader context of the P1 lytic versus lysogenic decision-making process also presents avenues for future research. This decision is governed by a complex interplay of factors, including the master repressor C1, the anti-repressor Coi, and the corepressor Lxc. asm.orgdtu.dk While the c4 repressor's role in inhibiting the antirepressor Ant is established, how the dynamics of c4 expression and activity are integrated with the C1-Coi-Lxc regulatory module is not fully understood. It has been suggested that the complex controls in the immunity region containing c4 might be the result of evolutionary competition among related phages. nih.gov
Finally, the processing of the c4 precursor RNA by RNase P, while identified, opens up questions about the regulation of this processing step. nih.gov Whether the efficiency of RNase P processing is constant or modulated by other viral or host factors could be another layer of control in the expression of the functional c4 repressor. Delving into these unexplored areas will undoubtedly provide a more complete picture of this elegant regulatory system and its role in the life cycle of bacteriophage P1.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| c4 repressor, bacteriophage P1 |
| Antirepressor (Ant) |
| Orfx |
| C1 repressor |
| Coi antirepressor |
| Lxc corepressor |
| Hfq protein |
Q & A
Q. What experimental approaches are recommended to characterize the DNA-binding specificity of the C4 repressor?
Methodological Answer: To determine DNA-binding specificity, use electrophoretic mobility shift assays (EMSAs) with purified C4 repressor and target DNA sequences. Include competitive binding assays with unlabeled DNA to confirm specificity . For high-resolution mapping, DNase I footprinting or SELEX (Systematic Evolution of Ligands by EXponential enrichment) can identify consensus binding motifs. Ensure buffer conditions (pH, ionic strength) mimic physiological environments to avoid artifactual results .
Q. How can researchers determine the oligomeric state of the C4 repressor under physiological conditions?
Methodological Answer: Use analytical ultracentrifugation (AUC) to assess sedimentation coefficients under native conditions. Pair this with size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) to measure molecular weight in solution. For dynamic oligomerization studies, native mass spectrometry or chemical crosslinking followed by SDS-PAGE can reveal transient interactions .
Q. What methods are suitable for quantifying C4 repressor expression levels in lysogenic bacterial cells?
Methodological Answer: Employ quantitative Western blotting with anti-C4 antibodies, normalizing to a housekeeping protein (e.g., GroEL). For dynamic expression analysis, use qRT-PCR to measure mRNA levels or integrate a fluorescent reporter (e.g., GFP) under the control of the C4 promoter. Ensure proper controls (e.g., uninduced lysogens) to account for baseline expression .
Advanced Research Questions
Q. How can researchers investigate the structural dynamics of the C4 repressor during DNA binding and co-repressor interactions?
Methodological Answer: Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes upon DNA binding. Combine this with cryo-electron microscopy (cryo-EM) to resolve structural transitions at near-atomic resolution. For real-time kinetics, surface plasmon resonance (SPR) or stopped-flow fluorescence can measure binding rates and dissociation constants .
Q. How can contradictory data on C4 repressor binding affinities across studies be systematically resolved?
Methodological Answer: Conduct a meta-analysis of published datasets, controlling for variables such as buffer composition (e.g., Mg²⁺ concentrations) and temperature. Validate findings using isothermal titration calorimetry (ITC) , which provides direct thermodynamic measurements, and compare with EMSA-derived values. Apply statistical frameworks (e.g., Bayesian inference) to quantify uncertainty .
Q. What experimental designs are optimal for studying the role of C4 repressor mutations in phage lysogeny-to-lytic switch transitions?
Methodological Answer: Use CRISPR-Cas9-mediated mutagenesis to introduce point mutations in the C4 gene. Monitor lysogeny stability via single-cell time-lapse microscopy or flow cytometry with a fluorescent lytic-phase reporter. Pair this with chromatin immunoprecipitation (ChIP-seq) to assess DNA-binding efficiency of mutant repressors. Include complementation assays with wild-type C4 to confirm causality .
Methodological Considerations for Data Interpretation
- Reproducibility: Document buffer formulations, protein purification steps, and instrument calibration parameters in detail to enable replication .
- Statistical Rigor: Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes and apply corrections for multiple comparisons (e.g., Bonferroni) .
- Ethical Data Presentation: Avoid selective reporting of favorable data; include raw datasets and negative results in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
